1-Allyl-3-(3-chloro-4-methylphenyl)urea
Description
1-Allyl-3-(3-chloro-4-methylphenyl)urea is a substituted urea derivative characterized by an allyl group (-CH₂CH=CH₂) attached to the nitrogen atom and a 3-chloro-4-methylphenyl moiety at the adjacent position. Urea derivatives are renowned for their diverse biological activities, including antiviral, antibacterial, and herbicidal properties. This compound’s structure allows for unique interactions with biological targets, particularly in protein binding and inhibition, as seen in its analogs .
Properties
Molecular Formula |
C11H13ClN2O |
|---|---|
Molecular Weight |
224.68 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-prop-2-enylurea |
InChI |
InChI=1S/C11H13ClN2O/c1-3-6-13-11(15)14-9-5-4-8(2)10(12)7-9/h3-5,7H,1,6H2,2H3,(H2,13,14,15) |
InChI Key |
QOKMBMQLKJXHHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC=C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-3-(3-chloro-4-methylphenyl)urea typically involves the reaction of 3-chloro-4-methylaniline with allyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of 1-Allyl-3-(3-chloro-4-methylphenyl)urea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
1-Allyl-3-(3-chloro-4-methylphenyl)urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized side chains.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-Allyl-3-(3-chloro-4-methylphenyl)urea is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: Potential use in the development of pharmaceuticals due to its biological activity.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Allyl-3-(3-chloro-4-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Binding Interactions
CAP-1 (1-(3-Chloro-4-methylphenyl)-3-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)urea)
- Key Differences : CAP-1 features a furan-thioether side chain instead of the allyl group.
- Binding Mechanism : CAP-1 binds to the N-terminal domain of capsid proteins (CA-NTD), inducing conformational changes. It shares interactions with residues M66 and L69 with other inhibitors like GS-CA1 but occupies a distinct binding site .
Chlorotoluron (N’-(3-Chloro-4-methylphenyl)-N,N-dimethylurea)
- Structural Variation : Replaces the allyl group with dimethylamine (-N(CH₃)₂).
- Application : Herbicide targeting photosynthesis via inhibition of the D1 protein in plants.
- Physical Properties: Higher melting point (147°C) compared to non-dimethylated analogs, likely due to increased crystallinity .
1-(3-Chloro-4-methylphenyl)-3-(4-phenylbutan-2-yl)urea
Functional Analogues: Thiourea Derivatives
1-Allyl-3-(chlorobenzoyl)thioureas (e.g., 1-allyl-3-(4-chlorobenzoyl)thiourea) demonstrate potent analgesic activity, surpassing diclofenac sodium in pain inhibition. The thiourea group (-NH-CS-NH-) enhances hydrogen bonding capacity, while the para-chloro substitution maximizes activity .
Research Findings and Trends
- Antiviral vs. Herbicidal Activity : While CAP-1 and Chlorotoluron share the 3-chloro-4-methylphenyl group, their applications diverge due to substituent-driven target specificity (viral capsid vs. plant D1 protein) .
- Thiourea vs. Urea : Thiourea derivatives exhibit enhanced analgesic activity due to stronger hydrogen bonding, whereas urea analogs prioritize enzyme inhibition .
Biological Activity
1-Allyl-3-(3-chloro-4-methylphenyl)urea is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various assays, and comparisons with similar compounds.
| Property | Value |
|---|---|
| CAS Number | 25741 |
| Molecular Formula | C8H9ClN2O |
| Molecular Weight | 184.62 g/mol |
| IUPAC Name | 1-Allyl-3-(3-chloro-4-methylphenyl)urea |
1-Allyl-3-(3-chloro-4-methylphenyl)urea exhibits its biological activity primarily through its interaction with specific enzymes and receptors. The compound is structurally related to thiourea derivatives, which are known for their ability to inhibit urease, an enzyme implicated in various pathological conditions such as peptic ulcers and kidney stone formation.
Urease Inhibition
Research indicates that compounds with a thiourea backbone can effectively inhibit urease activity. The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing the hydrolysis of urea into ammonia and carbon dioxide. This action helps mitigate the adverse effects associated with excessive urease activity in the body.
In Vitro Studies
In vitro studies have demonstrated that 1-Allyl-3-(3-chloro-4-methylphenyl)urea exhibits significant anti-urease activity. The compound was tested against jack bean urease (JBU), showing an IC50 value that indicates potent inhibition compared to standard thiourea derivatives.
- Urease Inhibition Assay :
- Antioxidant Activity :
Comparative Efficacy
A comparative analysis with other thiourea derivatives reveals that 1-Allyl-3-(3-chloro-4-methylphenyl)urea has superior urease inhibitory activity relative to other synthesized analogs. For instance, compounds with hydrophobic substitutions on the phenyl ring showed enhanced binding affinity and inhibitory effects.
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Thiourea | 4.7455 | Competitive Inhibition |
| 1-Allyl-3-(3-chloro-4-methylphenyl)urea | 0.0019 ± 0.0011 | Non-competitive Inhibition |
| Other Thiourea Derivatives | Varies (higher than above) | Variable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
